1-(2-Furoyl)-4-(mesitylsulfonyl)piperazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
furan-2-yl-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-13-11-14(2)17(15(3)12-13)25(22,23)20-8-6-19(7-9-20)18(21)16-5-4-10-24-16/h4-5,10-12H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXCMHUWHFIVOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Advanced Synthetic Pathways for 1-(2-Furoyl)-4-(mesitylsulfonyl)piperazine
The primary route to this compound involves a sequential functionalization of the piperazine (B1678402) ring. This approach allows for controlled introduction of the furoyl and mesitylsulfonyl groups, minimizing the formation of undesired byproducts.
The cornerstone of the synthesis is the preparation of the intermediate, 1-(2-furoyl)piperazine (B32637). This is typically achieved through the acylation of piperazine with a derivative of 2-furoic acid. A common and effective method involves the reaction of piperazine or its hydrated form with 2-furoyl chloride. google.comprepchem.com To prevent the formation of the disubstituted byproduct, 1,4-di(2-furoyl)piperazine, it is crucial to control the reaction stoichiometry and pH. google.com
One documented procedure involves dissolving piperazine hexahydrate in water and acidifying the solution to a pH of 4.5 with hydrochloric acid. prepchem.com 2-Furoyl chloride is then added concurrently with a sodium hydroxide (B78521) solution to maintain the acidic pH. prepchem.com This controlled addition ensures that the piperazine is mono-acylated. Following the reaction, the mixture is made basic, and the product is extracted using an organic solvent like chloroform. google.comprepchem.com Purification can be achieved through distillation or by precipitating the hydrochloride salt from the extract. google.comprepchem.com
A series of novel 2-[4-(2-furoyl)-1-piperazinyl]-N-aryl/aralkyl acetamides were synthesized starting from the reaction of various aryl/aralkyl amines with 2-bromoacetylbromide to yield N-aryl/aralkyl-2-bromoacetamides. nih.gov These intermediates were then reacted with 1-(2-furoyl)piperazine in acetonitrile (B52724) in the presence of potassium carbonate to afford the final products. nih.gov The empirical formula for 1-(2-furoyl)piperazine is C₉H₁₂N₂O₂, with a molecular weight of 180.20 g/mol . sigmaaldrich.com
Table 1: Synthesis of 1-(2-Furoyl)piperazine
| Reactants | Reagents & Solvents | Key Conditions | Product |
|---|
With 1-(2-furoyl)piperazine in hand, the subsequent step is the introduction of the mesitylsulfonyl group at the remaining secondary amine of the piperazine ring. This is typically accomplished through a sulfonylation reaction using mesitylenesulfonyl chloride. This reagent is preferred for its ability to introduce the sterically hindered and electronically distinct mesityl group.
The reaction is generally carried out in an aprotic solvent, such as dichloromethane (B109758) or toluene, in the presence of a base to neutralize the hydrochloric acid byproduct. Common bases for this transformation include triethylamine (B128534) or pyridine. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, an aqueous workup is performed to remove the base hydrochloride salt and any unreacted starting materials. The final product, this compound, can then be purified by column chromatography or recrystallization. O-Mesitylenesulfonylhydroxylamine is another reagent noted for its ability to introduce nitrogen-containing functional groups into organic molecules. chemicalbook.com
Optimizing reaction conditions is a critical aspect of pharmaceutical intermediate synthesis to improve quality, yield, and cost-effectiveness. biosynce.com Key parameters that can be fine-tuned for the synthesis of this compound include the choice of solvent, temperature, and base. biosynce.comresearchgate.net For instance, while polar aprotic solvents like DMF can accelerate the reaction, they may also lead to side products. researchgate.net A systematic screening of solvents can identify the optimal medium that balances reaction rate and purity. biosynce.comresearchgate.net
Temperature control is also crucial; while higher temperatures generally increase reaction rates, they can also promote the formation of impurities. biosynce.com For the sulfonylation step, conducting the reaction at room temperature or slightly below may be advantageous to control selectivity. The choice of base can also influence the reaction outcome. Sterically hindered non-nucleophilic bases may be employed to minimize potential side reactions. The systematic optimization of these parameters, potentially through a design of experiments (DoE) approach, can lead to a more efficient and robust synthetic process. nih.gov
Table 2: Parameters for Reaction Optimization
| Parameter | Considerations | Potential Impact |
|---|---|---|
| Solvent | Polarity, solubility of reactants | Reaction rate, selectivity, byproduct formation biosynce.com |
| Temperature | Reaction kinetics vs. side reactions | Yield, purity biosynce.com |
| Base | Strength, nucleophilicity, steric hindrance | Neutralization efficiency, minimization of side reactions |
Alternative Synthetic Approaches for Analogues of this compound
The development of analogues of this compound is crucial for structure-activity relationship (SAR) studies. To this end, various synthetic strategies can be employed to efficiently generate a library of related compounds.
Both divergent and convergent synthetic strategies offer powerful means to create analogues. A divergent approach would start from a common intermediate, such as 1-(mesitylsulfonyl)piperazine, which could then be reacted with a variety of acyl chlorides or carboxylic acids to generate a range of N-acyl analogues. This strategy is efficient for producing a large number of compounds from a single, advanced intermediate. nih.gov
Parallel synthesis is a powerful tool in medicinal chemistry for the rapid generation of a large number of compounds for screening purposes. mdpi.comacs.org This technique involves performing multiple reactions simultaneously in a spatially separated manner, such as in a multi-well plate. For the synthesis of analogues of this compound, a parallel synthesis approach could be employed by reacting a common piperazine intermediate with an array of different acylating and sulfonylating agents. nih.govnih.gov
This can be facilitated by using automated liquid handlers and purification systems to manage the large number of reactions and products. The use of solid-phase synthesis, where one of the reactants is attached to a polymer support, can also simplify the purification process, as excess reagents and byproducts can be washed away. nih.gov These high-throughput methods are invaluable for exploring the chemical space around the lead compound and identifying analogues with improved properties.
Advanced Spectroscopic and Chromatographic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of an organic compound. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra would be required for an unambiguous structural assignment.
¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals corresponding to the protons on the furan (B31954) ring, the piperazine ring, and the mesityl (2,4,6-trimethylphenyl) group. The integration of these signals would confirm the number of protons in each environment, and the splitting patterns (singlet, doublet, triplet, etc.) would reveal adjacent protons.
¹³C NMR: This spectrum shows signals for each unique carbon atom in the molecule. The chemical shifts of these signals are indicative of the carbon's functional group and electronic environment (e.g., carbonyl, aromatic, aliphatic).
While specific spectral data for the title compound is not available, published data for various 1-(2-furoyl)piperazine derivatives confirm the characteristic signals for the furoyl and piperazine moieties. bas.bgresearchgate.netresearchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight of a compound and can offer structural clues based on its fragmentation pattern. Techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) are commonly used.
The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) or a pseudomolecular ion peak (e.g., [M+H]⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage at the bonds of the piperazine ring and the loss of the furoyl or mesitylsulfonyl groups, which is a characteristic fragmentation pathway for piperazine derivatives. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Key absorptions expected for this compound would include:
A strong absorption band for the amide carbonyl group (C=O) around 1630-1650 cm⁻¹. bas.bg
Characteristic bands for the sulfonyl group (S=O) around 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1120 cm⁻¹ (symmetric stretch).
Bands corresponding to C-H bonds (aromatic and aliphatic), C-N bonds, and the C-O-C ether linkage of the furan ring.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation
HPLC is the standard method for determining the purity of a pharmaceutical compound and for separating it from impurities. A validated HPLC method would be essential for quality control.
Method: A common approach would be reversed-phase HPLC (RP-HPLC). sielc.com This involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with an acid modifier like formic or phosphoric acid. sielc.com
Analysis: The compound is detected as it elutes from the column, usually by a UV detector set at a wavelength where the compound absorbs strongly. The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The method can be scaled up for preparative separation to isolate the pure compound. sielc.com
While a specific, validated HPLC method for this compound is not published, methods for its precursor and other piperazine derivatives are well-established and would serve as a starting point for method development. nih.gov
Computational Chemistry and Molecular Modeling Studies
In Silico Design Principles for Piperazine-Based Scaffolds
The piperazine (B1678402) ring is recognized in medicinal chemistry as a "privileged scaffold" due to its frequent appearance in a wide range of biologically active compounds. tandfonline.comtandfonline.comwisdomlib.org Its utility in drug design stems from a combination of favorable characteristics. The six-membered ring containing two nitrogen atoms at opposite positions can exist in a stable chair conformation, but also possesses significant conformational flexibility. tandfonline.com This allows piperazine-based molecules to adapt their shape to fit effectively within biological targets like enzyme active sites or receptor binding pockets.
The two nitrogen atoms of the piperazine core provide key physicochemical properties. They can be protonated at physiological pH, which often enhances aqueous solubility and allows for the formation of critical hydrogen bonds with biological macromolecules—a factor that can improve both pharmacokinetic and pharmacodynamic profiles. nih.govresearchgate.net The chemical reactivity of the piperazine nitrogens facilitates the straightforward synthesis of large and diverse compound libraries, where different chemical moieties can be attached to explore structure-activity relationships (SAR). nih.govnih.gov
In the design of 1-(2-Furoyl)-4-(mesitylsulfonyl)piperazine, the piperazine acts as a central linker connecting two distinct pharmacophoric groups:
The 2-furoyl group , an aromatic heterocycle attached via an amide linkage.
The mesitylsulfonyl group , a substituted aromatic sulfonamide.
This design strategy allows for the exploration of how these specific functional groups, held in a defined spatial orientation by the piperazine linker, interact with a biological target. The sulfonamide moiety, in particular, is a well-established pharmacophore known to interact directly with enzyme residues. nih.gov
Molecular Dynamics Simulations for Conformational Space Exploration of this compound
Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of a molecular system, providing a detailed view of its conformational flexibility and stability. For a molecule like this compound, MD simulations can reveal how the furoyl and mesitylsulfonyl substituents move in relation to the central piperazine ring.
A typical MD simulation protocol for this molecule would involve several steps. First, the ligand's topology and force field parameters are generated, often using a generalized force field like GAFF (Generalized Amber Force Field). The molecule is then placed in a simulated solvent box, typically filled with a water model such as TIP3P, and neutralized with counter-ions. mdpi.com The system undergoes energy minimization to remove any steric clashes, followed by a gradual heating phase and an equilibration period. Finally, a production simulation is run for a duration of nanoseconds (e.g., 50-200 ns), during which the trajectory (positions and velocities of all atoms over time) is recorded. sigmaaldrich.com
Analysis of the MD trajectory provides insights into:
Conformational Stability: The root-mean-square deviation (RMSD) of the molecule's backbone atoms is monitored over time. A stable RMSD plot indicates that the molecule has reached an equilibrium conformation.
Atomic Flexibility: The root-mean-square fluctuation (RMSF) of each atom is calculated to identify the most flexible regions of the molecule. This would likely show higher flexibility in the terminal aromatic groups (furan and mesitylene) compared to the more constrained piperazine ring.
Dominant Conformations: Clustering analysis of the trajectory can identify the most populated conformational states, revealing the preferred spatial arrangement of the functional groups.
These simulations are crucial for understanding the molecule's intrinsic dynamics and how it might present itself to a potential biological target.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. nih.gov Methods like DFT with the B3LYP functional and a 6-31G(d,p) basis set can provide accurate information on the geometry, orbital energies, and charge distribution of this compound. nih.gov
Key parameters derived from these calculations include:
Optimized Molecular Geometry: This provides the most stable three-dimensional structure of the molecule, including precise bond lengths and angles.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule. Electronegative regions (negative potential), such as the oxygen atoms of the carbonyl and sulfonyl groups, are identified as likely sites for electrophilic attack or hydrogen bond acceptance. Electropositive regions (positive potential) indicate sites for nucleophilic attack.
| Parameter | Hypothetical Value | Significance |
|---|---|---|
| HOMO Energy | -6.8 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates chemical stability and reactivity. |
| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |
| Electronegativity (χ) | 4.15 eV | Indicates the power to attract electrons. |
| Chemical Hardness (η) | 2.65 eV | Measures resistance to change in electron configuration. |
Molecular Docking Simulations for Putative Biological Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. nih.gov For this compound, docking studies can suggest potential biological targets and elucidate the specific molecular interactions that stabilize the ligand-receptor complex. Given the presence of a sulfonamide group, a plausible putative target could be an enzyme like carbonic anhydrase, which is known to bind sulfonamide inhibitors. researchgate.net
The docking process begins by placing the ligand into a predefined binding site on the target protein. Docking algorithms then explore various conformations and orientations of the ligand within this site, scoring each pose based on a calculated binding energy. mdpi.com The results would identify the most energetically favorable binding mode of this compound within the active site of an enzyme like carbonic anhydrase. This analysis reveals which amino acid residues form the binding pocket and are in close contact with the ligand.
Docking programs provide a quantitative estimate of binding affinity, often expressed as a docking score or binding free energy (in kcal/mol). A more negative value typically indicates a stronger predicted interaction. researchgate.net The analysis also details the non-covalent interactions responsible for this binding, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, the sulfonyl oxygens could form crucial hydrogen bonds with backbone amides of active site residues, while the furan (B31954) and mesityl rings could engage in hydrophobic or π-stacking interactions.
| Ligand Atom/Group | Interaction Type | Target Amino Acid Residue | Hypothetical Distance (Å) |
|---|---|---|---|
| Sulfonyl Oxygen-1 | Hydrogen Bond | Threonine (Backbone NH) | 2.9 |
| Sulfonyl Oxygen-2 | Coordination | Active Site Zinc Ion (Zn²⁺) | 2.1 |
| Furoyl Carbonyl Oxygen | Hydrogen Bond | Glutamine (Side Chain NH₂) | 3.1 |
| Mesityl Group | Hydrophobic Interaction | Valine, Leucine | N/A |
| Furan Ring | Hydrophobic Interaction | Phenylalanine | N/A |
Pharmacophore Modeling for Activity Prediction
Pharmacophore modeling identifies the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to exert a specific biological activity. nih.gov A pharmacophore model for this compound can be generated based on its structure.
This model would consist of key chemical features, such as:
Hydrogen Bond Acceptors (HBA): The oxygen atoms of the furoyl carbonyl and the sulfonyl group.
Aromatic Ring (AR): The furan ring.
Hydrophobic Group (HY): The mesityl group, with its three methyl substituents.
Once created, this 3D pharmacophore model can be used as a query to rapidly screen large virtual databases of chemical compounds. Molecules from the database that match the pharmacophore's features in the correct spatial arrangement are identified as "hits." These hits are considered to have a higher probability of binding to the same biological target and are prioritized for further computational analysis or experimental testing. This approach is a cornerstone of modern drug discovery for identifying novel lead compounds. researchgate.net
No Publicly Available Research Found for "this compound"
Extensive searches for scientific literature and data concerning the computational chemistry and molecular modeling of the specific compound, this compound, have yielded no specific results. There is no publicly available research detailing its in silico predicted Absorption, Distribution, Metabolism, and Excretion (ADME) properties or any computational studies on its Structure-Activity Relationship (SAR).
Therefore, it is not possible to provide an article with detailed research findings or data tables on the requested topics for this particular molecule as per the specified instructions. The scientific community has not published studies that would form the basis for the requested content.
Biological Evaluation Frameworks and Mechanistic Investigations
In Vitro Pharmacological Screening Methodologies
In vitro assays are fundamental to the initial stages of drug discovery, providing a rapid and cost-effective means to identify and characterize the biological activity of a novel chemical entity. Based on the known activities of related piperazine (B1678402) compounds, a comprehensive screening cascade for 1-(2-furoyl)-4-(mesitylsulfonyl)piperazine would include enzyme inhibition, receptor binding, antiproliferative, antimicrobial, and anti-inflammatory assays.
Piperazine derivatives have been widely investigated as inhibitors of various clinically relevant enzymes.
Cholinesterases (AChE & BChE): Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key targets in the management of Alzheimer's disease. The inhibitory activity of a compound is typically assessed using a spectrophotometric method, such as the Ellman method. For instance, a study on 1-(4-toluenesulfonyl)-4-[3-(N-aryl-2-ethanamoyl thio)-4-methyl-4H-1,2,4-triazol-5-yl] piperidine (B6355638) derivatives, which share the sulfonylpiperidine moiety, identified compounds with potent AChE and BChE inhibitory activities, with IC₅₀ values as low as 0.73 ± 0.54 µM and 0.038 ± 0.50 µM, respectively. nih.gov However, another study on dibenzofuran-piperazine derivatives found no promising inhibitory activity against cholinesterases compared to the standard drug donepezil. nih.gov
α-Glucosidase: This enzyme is a target for type 2 diabetes mellitus. Its inhibition can be measured by monitoring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside. The aforementioned sulfonylpiperidine derivatives also showed significant α-glucosidase inhibition, with IC₅₀ values far more potent than the standard drug acarbose. nih.gov
Enoyl-ACP Reductase (InhA): This enzyme is crucial for fatty acid synthesis in bacteria like Mycobacterium tuberculosis and Escherichia coli, making it an attractive target for novel antibiotics. The inhibitory potential can be assessed through in vitro enzyme assays and supported by molecular docking studies to understand the binding interactions. mdpi.com For example, N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole (B1197879) have been evaluated as potential enoyl-ACP reductase inhibitors. mdpi.com
Table 1: Enzyme Inhibition Data for Related Piperazine Compounds
| Compound Class | Enzyme | IC₅₀ (µM) | Reference |
| Sulfonylpiperidine-Triazole Derivatives | Acetylcholinesterase (AChE) | 0.73 ± 0.54 | nih.gov |
| Sulfonylpiperidine-Triazole Derivatives | Butyrylcholinesterase (BChE) | 0.038 ± 0.50 | nih.gov |
| Sulfonylpiperidine-Triazole Derivatives | α-Glucosidase | 36.74 ± 1.24 | nih.gov |
Receptor Binding and Functional Assays for Neurotransmitter Systems (e.g., serotonin (B10506), dopamine (B1211576), cannabinoid receptors, MAO for related piperazine antidepressants)
The piperazine nucleus is a common feature in many centrally active agents, particularly antidepressants and antipsychotics. nih.gov Therefore, evaluating the interaction of this compound with neurotransmitter systems is a logical step.
Serotonin (5-HT) and Dopamine Receptors: Radioligand binding assays are used to determine the affinity of the compound for various receptor subtypes (e.g., 5-HT₁A, 5-HT₂A, D₂). Functional assays, such as measuring second messenger accumulation (e.g., cAMP) or using in vivo microdialysis in animal models, can then determine if the compound acts as an agonist or antagonist. For example, certain 1,2,4-substituted piperazine derivatives have shown high affinity for 5-HT₁A receptors in vitro and have been observed to decrease extracellular 5-HT levels in the rat prefrontal cortex, a characteristic of 5-HT₁A agonists. nih.gov Some derivatives also influence dopamine release, although this effect is not always mediated by serotonin receptors. nih.gov
Monoamine Oxidase (MAO): MAO-A and MAO-B are enzymes that metabolize neurotransmitters. Their inhibition can be a mechanism for antidepressant activity. Assays typically measure the production of a fluorescent product from a specific substrate to quantify enzyme activity.
Numerous piperazine derivatives have demonstrated potent anticancer properties. nih.gov Antiproliferative activity is commonly screened against a panel of human cancer cell lines.
Cell Viability Assays: Standard methods include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the sulforhodamine B (SRB) assay. researchgate.netmdpi.com These colorimetric assays measure cell viability and proliferation, allowing for the calculation of the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition) value. For instance, a series of novel 4-substituted phenylsulfonyl piperazines bearing a tetrazole moiety exhibited significant growth inhibitory activity (GI₅₀ ≤ 0.1 µM) against pancreatic, cervical, and breast cancer cell lines. researchgate.net Similarly, certain quinazoline-piperazine hybrids showed broad-spectrum antiproliferative activity with IC₅₀ values in the low micromolar range against various cancer cell lines. nih.gov
Multicellular Spheroids: For a more physiologically relevant model, assays can be performed on 3D multicellular spheroids, which better mimic the microenvironment of solid tumors.
Table 2: Antiproliferative Activity of Related Piperazine Derivatives
| Compound Class | Cell Line | Activity Metric | Value (µM) | Reference |
| Phenylsulfonyl Piperazine-Tetrazoles | PANC-1 (Pancreatic) | GI₅₀ | ≤0.1 | researchgate.net |
| Quinazoline-Piperazine Carbodithioates | HCT-116 (Colorectal) | IC₅₀ | 1.47 - 4.68 | nih.gov |
| Pyranopyridine-Piperazines | A549 (Lung) | IC₅₀ | 5.24 | nih.gov |
Antimicrobial Activity Screening Protocols against Bacterial and Fungal Strains
The emergence of drug-resistant microbes necessitates the search for new antimicrobial agents, and piperazine derivatives have shown promise in this area. nih.govresearchgate.net
Minimum Inhibitory Concentration (MIC): The primary screening method is the broth microdilution or agar (B569324) dilution method to determine the MIC, which is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism. mdpi.comnih.govneuroquantology.com A wide range of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal strains (e.g., Aspergillus niger, Candida albicans), are typically used. neuroquantology.comnih.gov
Screening Results: A series of 2-[4-(2-furoyl)-1-piperazinyl]-N-aryl/aralkyl acetamides, which contain the same 1-(2-furoyl)piperazine (B32637) core, were synthesized and showed activity against various bacterial strains, with some compounds exhibiting excellent MIC values. nih.gov Other studies on different piperazine derivatives have also reported significant activity against bacterial strains but often less activity against fungi. nih.gov
Table 3: Antimicrobial Activity of Related Furoyl-Piperazine Acetamides
| Bacterial Strain | Compound | MIC (µg/mL) | Reference |
| S. aureus | 5o | 11.2 ± 0.10 | nih.gov |
| E. coli | 5o | 12.3 ± 0.15 | nih.gov |
| S. aureus | 5c | 12.5 ± 0.21 | nih.gov |
| E. coli | 5c | 13.1 ± 0.09 | nih.gov |
Assays for Inhibition of Leukotriene Biosynthesis (relevant for related compounds)
Leukotrienes are inflammatory mediators involved in conditions like asthma and allergic rhinitis. Their synthesis can be targeted for anti-inflammatory therapy.
FLAP Inhibition: A key target in this pathway is the 5-lipoxygenase-activating protein (FLAP). The inhibitory potential of a compound against FLAP can be determined in cellular assays using human neutrophils or macrophages. nih.gov The assay measures the suppression of leukotriene B₄ (LTB₄) formation, often analyzed by mass spectrometry. nih.gov While direct data on piperazines is limited in the provided context, 1,2,4-triazole (B32235) derivatives have been identified as potent and selective FLAP antagonists, demonstrating that heterocyclic compounds can effectively inhibit this pathway. nih.gov
Investigation of Molecular Mechanisms of Action
Once a primary biological activity is identified, further studies are conducted to elucidate the molecular mechanism of action.
For Antiproliferative Activity: If a compound shows anticancer potential, mechanistic studies would investigate its effect on the cell cycle (via flow cytometry), its ability to induce apoptosis (e.g., through Annexin V/PI staining, measuring caspase activation, or assessing levels of apoptotic proteins like Bax and Bcl-2), and its potential to cause DNA damage. mdpi.comnih.gov For example, certain quinazoline-piperazine derivatives were found to induce DNA damage and activate the G2/M cell cycle checkpoint. nih.gov
For Antimicrobial Activity: To understand how a compound kills microbes, studies might include membrane integrity assays (e.g., potassium efflux, cellular leakage measurements) and investigation of its effect on essential metabolic pathways, such as the electron transport chain. researchgate.net Molecular docking studies can also predict or confirm the binding of the compound to a specific enzyme target, such as enoyl-ACP reductase. mdpi.com
For Neurotransmitter Modulation: The general mechanism for the anthelmintic action of piperazine itself is through agonism at GABA receptors on parasite muscle membranes, leading to hyperpolarization and flaccid paralysis of the worm. patsnap.comwikipedia.org For effects on the central nervous system, mechanisms could involve direct receptor agonism/antagonism or modulation of neurotransmitter reuptake or metabolism, which can be explored through more detailed binding, functional, and in vivo studies. nih.gov
Target Identification and Validation Strategies
No studies have been published that identify or validate specific biological targets of this compound.
Protein-Ligand Co-crystallization and Structural Biology Studies
There are no available protein data bank (PDB) entries or published structural biology studies involving the co-crystallization of this compound with any protein target.
Cellular Pathway Analysis using Transcriptomics and Proteomics
No transcriptomic or proteomic studies have been conducted to analyze the cellular pathways affected by this compound.
Exploration of Structure-Mechanism Relationships
Without identified biological targets or activity data, no structure-mechanism relationships for this compound have been established.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Systematic Evaluation of Substituent Effects on the Furoyl Moiety
Systematic evaluation of substituent effects on the furoyl moiety would involve the synthesis and testing of analogs with various substitutions on the furan (B31954) ring. Key positions for substitution include the 3, 4, and 5-positions.
Table 1: Hypothetical Substitutions on the Furoyl Moiety and Their Potential Impact
| Position of Substitution | Type of Substituent | Potential Impact on Activity | Rationale |
| 5-position | Electron-donating group (e.g., -CH₃, -OCH₃) | May enhance activity | Increased electron density on the furan ring could strengthen hydrogen bonding or π-π stacking interactions with the target. |
| 5-position | Electron-withdrawing group (e.g., -NO₂, -Cl) | May decrease or alter activity | Reduced electron density could weaken key interactions or introduce unfavorable steric hindrance. |
| 3 or 4-position | Small, lipophilic group (e.g., -CH₃) | May increase potency | Could fill a small hydrophobic pocket within the binding site. |
| 3 or 4-position | Bulky group (e.g., -phenyl) | Likely to decrease activity | Steric hindrance may prevent optimal binding to the receptor. |
Research on related furoyl-piperazine derivatives has shown that the nature and position of substituents on the furan ring can influence antibacterial activity. nih.gov For instance, the introduction of specific groups can modulate the electronic properties of the furoyl carbonyl, which may be a critical hydrogen bond acceptor in receptor interactions. nih.gov
Impact of Modifications to the Mesitylsulfonyl Group on Biological and Chemical Properties
Modifications to this group can be systematically explored to understand its contribution to the SAR and SPR.
Table 2: Potential Modifications of the Mesitylsulfonyl Group and Their Expected Effects
| Modification | Potential Impact on Properties | Rationale |
| Replacement of mesityl with other aryl groups (e.g., phenyl, naphthyl) | Altered lipophilicity and steric bulk | A smaller phenyl group might improve solubility but could reduce binding affinity if the methyl groups of the mesityl moiety are involved in key hydrophobic interactions. A larger naphthyl group could enhance binding through increased van der Waals interactions but might decrease solubility. |
| Substitution on the mesityl ring (e.g., -F, -Cl, -OH) | Modified electronic properties and potential for new interactions | Halogen substituents can alter the electron density of the aryl ring and participate in halogen bonding. A hydroxyl group could introduce a new hydrogen bond donor/acceptor site. unina.it |
| Replacement of the sulfonyl group with other linkers (e.g., amide, ketone) | Altered geometry and hydrogen bonding capacity | An amide linker would introduce a hydrogen bond donor (N-H), potentially forming a new interaction with the target. A ketone linker would have a different geometry and electronic distribution compared to the sulfonyl group. |
Studies on other N-arylsulfonylpiperazine analogs have highlighted the importance of the sulfonamide linkage for biological activity, often acting as a key pharmacophoric element. nih.govresearchgate.net The steric hindrance provided by the ortho-methyl groups of the mesityl ring can also influence the conformational preference of the molecule, which in turn affects its binding to a receptor.
Influence of Piperazine (B1678402) Ring Substitutions and Conformations on Efficacy and Selectivity
The two nitrogen atoms of the piperazine ring are key features. The nitrogen atom attached to the furoyl group is part of an amide linkage, which restricts its basicity and introduces a planar character. The other nitrogen is part of the sulfonamide linkage.
Table 3: Impact of Piperazine Ring Modifications
| Modification | Potential Impact on Efficacy and Selectivity | Rationale |
| Introduction of substituents on the piperazine ring (e.g., methyl, hydroxyl) | Altered conformation and potential for new interactions | A methyl group could provide a beneficial hydrophobic interaction or, conversely, a detrimental steric clash. A hydroxyl group could form a new hydrogen bond. Such substitutions can also lock the piperazine ring into a specific conformation. rsc.org |
| Replacement of the piperazine ring with other cyclic amines (e.g., homopiperazine (B121016), piperidine) | Altered ring size and flexibility | A larger homopiperazine ring would increase flexibility, which could be beneficial or detrimental depending on the target's requirements. A piperidine (B6355638) ring would remove one of the nitrogen atoms, which could be critical for solubility or binding. johnshopkins.edu |
| Chiral substitution on the piperazine ring | Enantiospecific binding | The introduction of a chiral center could lead to enantiomers with different biological activities, as one enantiomer may fit the binding site better than the other. nih.gov |
Studies on various piperazine-containing compounds have consistently shown that the piperazine scaffold is a "privileged structure" in medicinal chemistry, often contributing to favorable pharmacokinetic properties such as aqueous solubility. researchgate.net Modifications to this ring are a common strategy to fine-tune the biological activity and selectivity of a drug candidate. plos.org
Identification of Key Pharmacophoric Features Essential for Activity
A pharmacophore model represents the essential spatial arrangement of features that a molecule must possess to interact with a specific biological target. For 1-(2-furoyl)-4-(mesitylsulfonyl)piperazine, the key pharmacophoric features can be inferred from its structural components and the principles of drug-receptor interactions. libretexts.orgopenaccessjournals.com
Key Pharmacophoric Features:
Hydrogen Bond Acceptor: The carbonyl oxygen of the furoyl group is a strong hydrogen bond acceptor.
Hydrogen Bond Acceptor: The two oxygen atoms of the sulfonyl group are also potent hydrogen bond acceptors. researchgate.net
Hydrophobic/Aromatic Region: The furan ring provides a hydrophobic and aromatic surface for potential π-π stacking or hydrophobic interactions.
Hydrophobic/Aromatic Region: The mesityl group offers a significant hydrophobic region, with the three methyl groups potentially fitting into specific hydrophobic pockets of a receptor.
Central Scaffold: The piperazine ring acts as a rigid linker, positioning the furoyl and mesitylsulfonyl groups at a specific distance and orientation relative to each other.
A hypothetical pharmacophore model would place these features in a defined three-dimensional space. The distances and angles between these features would be critical for optimal binding to a target. nih.govyoutube.com
Development of Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov The development of a robust QSAR model for analogs of this compound would be a powerful tool for predicting the activity of newly designed compounds and for understanding the key physicochemical properties that govern their potency.
To develop a QSAR model, a dataset of structurally related compounds with their corresponding biological activities is required. Various molecular descriptors would be calculated for each compound, including:
Electronic Descriptors: (e.g., partial charges, dipole moment) to quantify the electronic properties of the molecules.
Steric Descriptors: (e.g., molecular volume, surface area) to describe the size and shape of the molecules.
Hydrophobic Descriptors: (e.g., logP) to measure the lipophilicity of the compounds.
Topological Descriptors: (e.g., connectivity indices) to represent the atomic connectivity within the molecules.
Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would then be used to build an equation that correlates these descriptors with biological activity. researchgate.netwu.ac.thnih.gov A statistically significant QSAR model for a series of benzamidothiazole derivatives was developed, indicating the feasibility of this approach for complex molecules. nih.gov Similarly, QSAR studies on piperine (B192125) analogs have successfully identified key descriptors for their activity. nih.gov
Rational Design Principles for Next-Generation Analogues of this compound
Based on the SAR and SPR analyses, several rational design principles can be proposed for the development of next-generation analogs with improved properties.
Design Principles:
Optimize Furoyl Interactions: Systematically explore substitutions on the furan ring to enhance binding affinity. For example, introducing small electron-donating groups at the 5-position could be a promising strategy.
Fine-tune Lipophilicity and Sterics: Modify the mesitylsulfonyl group to balance lipophilicity and steric bulk for improved pharmacokinetic properties and target engagement. Replacing the mesityl group with other substituted aryl rings could be a viable approach.
Explore Piperazine Conformations: Introduce substituents on the piperazine ring to influence its conformation and potentially introduce new favorable interactions. The use of conformationally restricted analogs could also be explored to lock the molecule in its bioactive conformation. researchgate.net
Bioisosteric Replacements: Consider replacing key functional groups with bioisosteres to improve properties such as metabolic stability. For example, the furan ring could be replaced with a thiophene (B33073) or thiazole (B1198619) ring. johnshopkins.edu
Utilize Computational Modeling: Employ molecular docking and pharmacophore modeling to guide the design of new analogs. These computational tools can help prioritize which compounds to synthesize and test, saving time and resources. mdpi.com
By applying these principles, it is possible to rationally design and synthesize new analogs of this compound with potentially superior therapeutic profiles.
Advanced Research Perspectives and Future Directions
Exploration of 1-(2-Furoyl)-4-(mesitylsulfonyl)piperazine in Emerging Research Areas
The unique combination of a furan (B31954), piperazine (B1678402), and a sulfonyl-containing moiety in this compound suggests a rich potential for exploration in several emerging research areas. The field of heterocyclic chemistry is continually expanding, with new applications being discovered in materials science and medicine. numberanalytics.comnumberanalytics.com
The furan ring, a five-membered aromatic heterocycle, is a key structural element in numerous natural products and pharmaceuticals, known for a wide range of biological activities. scispace.comnih.gov Its derivatives are used in the development of antimicrobial and anti-inflammatory agents. nih.gov The piperazine ring is a common scaffold in medicinal chemistry, often incorporated to improve the pharmacokinetic properties of drug candidates. researchgate.netmdpi.com Piperazine derivatives have shown a broad spectrum of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects. nih.gov The sulfonyl group is also a critical component in many therapeutic agents, capable of forming strong hydrogen bond interactions with biological targets. nih.gov
Given this background, this compound could be investigated for its potential as a novel therapeutic agent. Future research could focus on its activity in areas such as neuropharmacology, oncology, and infectious diseases, leveraging the known properties of its constituent parts. nih.govnih.gov
Integration with High-Throughput Screening and Combinatorial Chemistry
High-throughput screening (HTS) and combinatorial chemistry are powerful tools in modern drug discovery, allowing for the rapid synthesis and evaluation of large libraries of compounds. nih.govnih.gov The structure of this compound is amenable to both of these approaches.
Combinatorial Chemistry: The synthesis of this compound likely involves the coupling of distinct building blocks: a furoyl derivative, piperazine, and a mesitylsulfonyl derivative. This modular nature allows for the creation of a diverse library of analogues by systematically varying each of these components. For instance, the furan ring could be substituted with other five-membered heterocycles like thiophene (B33073), or the mesityl group could be replaced with other substituted aromatic rings. nih.govacs.org This would generate a collection of structurally related compounds for screening.
High-Throughput Screening: Once a library of analogues is synthesized, HTS can be employed to rapidly assess their biological activity against a wide range of targets. nih.gov For example, a library based on the this compound scaffold could be screened against a panel of protein kinases, G-protein coupled receptors, or microbial enzymes to identify potential lead compounds for drug development. The development of a coupled biochemical assay would be a critical first step for enabling such a screening campaign. nih.gov
A hypothetical combinatorial library derived from this compound is outlined in the table below.
| Variation Point | R1 (on Furan) | R2 (on Sulfonyl) | R3 (on Piperazine) |
| Compound 1 (Parent) | H | Mesityl | H |
| Analogue 1.1 | CH3 | Phenyl | H |
| Analogue 1.2 | Cl | Naphthyl | CH3 |
| Analogue 1.3 | NO2 | 4-Fluorophenyl | H |
| Analogue 1.4 | H | 2,4,6-Triisopropylphenyl | F |
Applications in Chemical Biology and Probe Development
Chemical probes are essential tools for dissecting complex biological processes. The structure of this compound offers several handles for its development into a chemical probe. The sulfonyl fluoride (B91410) group, a close relative of the mesitylsulfonyl group, has been successfully used as a warhead in chemical probes to covalently modify a range of amino acid residues in proteins. rsc.orgnih.gov This suggests that derivatives of this compound could be designed as covalent probes to study specific enzymes or receptors.
Furthermore, the furan moiety itself can be a target for probe development. Recent work has shown the development of molecular probes that can covalently modify furan moieties through a Diels-Alder cycloaddition, enabling their identification in complex biological mixtures. google.com By incorporating a reporter tag, such as a fluorophore or a biotin (B1667282) handle, onto the this compound scaffold, it could be transformed into a valuable tool for chemical biology research. researchgate.net
Development of Novel Methodologies for Synthetic and Biological Investigations
The synthesis of complex heterocyclic compounds like this compound presents both challenges and opportunities for the development of novel synthetic methodologies. The construction of the piperazine ring and its subsequent functionalization are active areas of research, with a focus on developing more efficient and sustainable methods. organic-chemistry.orgnih.gov
Modern synthetic techniques such as photoredox catalysis and C-H functionalization could be applied to the synthesis of this compound and its analogues. mdpi.com These methods offer the potential for more direct and atom-economical routes to these complex molecules. The development of a robust and scalable synthesis would be crucial for enabling detailed biological investigations.
For biological investigations, the development of novel assays will be paramount. This could include cell-based assays to assess cytotoxicity or phenotypic effects, as well as target-based assays to identify specific molecular interactions.
Collaborative Research Opportunities in Interdisciplinary Fields
The study of complex heterocyclic compounds like this compound is inherently interdisciplinary, requiring expertise from organic chemistry, medicinal chemistry, pharmacology, and computational chemistry. numberanalytics.com Collaborative research will be essential to fully explore the potential of this molecule.
| Research Area | Potential Collaboration |
| Synthesis | Organic chemists specializing in heterocyclic synthesis and catalysis. |
| Biological Screening | Pharmacologists and cell biologists with expertise in relevant disease areas. |
| Computational Modeling | Computational chemists to perform molecular docking and predict ADME properties. |
| Structural Biology | Structural biologists to determine the co-crystal structure of the compound with its biological target. |
Such collaborations can accelerate the research process, from initial synthesis and screening to lead optimization and preclinical development. acs.org
Challenges and Opportunities in the Academic Research of Complex Heterocyclic Compounds
The academic research of complex heterocyclic compounds is fraught with challenges, but also rich with opportunities.
Challenges:
Synthesis: The synthesis of multi-functionalized heterocyclic compounds can be complex, requiring multiple steps and optimization of reaction conditions. nih.govrsc.org
Characterization: The structural elucidation of complex molecules requires a range of analytical techniques.
Funding: Securing funding for early-stage, high-risk research can be challenging.
Opportunities:
Novelty: The exploration of novel heterocyclic scaffolds can lead to the discovery of compounds with unique biological activities. numberanalytics.comresearchgate.net
Methodology Development: The challenges in synthesis provide opportunities for the development of new and innovative synthetic methods. acs.orgresearchgate.net
Interdisciplinary Collaboration: The need for diverse expertise fosters collaboration between different scientific disciplines. numberanalytics.com
The study of this compound exemplifies both the challenges and opportunities in this field. While its complexity presents a synthetic hurdle, its unique combination of chemical motifs offers a promising starting point for the discovery of new bioactive molecules.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2-Furoyl)-4-(mesitylsulfonyl)piperazine, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or acylation reactions. A typical approach involves reacting a piperazine derivative (e.g., 4-(mesitylsulfonyl)piperazine) with 2-furoyl chloride in the presence of a base like K₂CO₃ in DMF. Reaction monitoring via TLC (e.g., hexane:ethyl acetate 2:1) and purification via silica gel chromatography (ethyl acetate:hexane 1:8) are critical for isolating the product . Optimize yield by controlling stoichiometry (e.g., 1.2 equivalents of acylating agent) and reaction time (6–7 hours under inert atmosphere).
Q. How is the structural characterization of this compound performed, particularly its crystalline form?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, monoclinic crystal systems (space group P21/c) with unit cell parameters (e.g., a = 6.998 Å, b = 7.938 Å, c = 28.415 Å) can be resolved using MoKα radiation (λ = 0.71073 Å). Chair conformations of the piperazine ring and torsion angles between substituents (e.g., furoyl vs. mesitylsulfonyl groups) should be analyzed .
Q. What safety protocols are essential for handling this compound in the lab?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. The compound may cause skin/eye irritation (Category 2 hazards). In case of exposure, rinse affected areas with water for 15 minutes. Store in airtight containers at 2–8°C, away from oxidizers. Combustion produces toxic fumes (e.g., SO₂, CO), requiring CO₂ or dry powder extinguishers .
Advanced Research Questions
Q. How does the electronic nature of the mesitylsulfonyl group influence the compound’s reactivity in medicinal chemistry applications?
- Methodological Answer : The mesitylsulfonyl group is electron-withdrawing, enhancing electrophilicity at the piperazine nitrogen. This can be quantified via DFT calculations (e.g., Mulliken charges) or Hammett σ constants. In kinase inhibitor design, this group improves binding to ATP pockets by stabilizing charge-transfer interactions. Compare with analogs (e.g., methylsulfonyl or tosyl derivatives) to assess SAR .
Q. What strategies resolve contradictions in reported biological activity data for piperazine derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell lines, solvent polarity). Standardize protocols:
- Use consistent solvent systems (e.g., DMSO concentration ≤0.1% in cell assays).
- Validate purity via HPLC (≥95%) and NMR (e.g., absence of rotamers).
- Cross-reference with crystallographic data to confirm stereochemical integrity .
Q. How can computational modeling predict the compound’s pharmacokinetic properties, such as CYP450 inhibition?
- Methodological Answer : Employ tools like SwissADME or Schrödinger’s QikProp to predict:
- LogP : ~2.5 (moderate lipophilicity).
- CYP inhibition : The mesitylsulfonyl group may reduce CYP2D6 affinity compared to bulkier substituents.
- Bioavailability : Assess topological polar surface area (TPSA); values >60 Ų suggest poor blood-brain barrier penetration. Validate with in vitro microsomal assays .
Q. What crystallographic evidence supports conformational flexibility in the piperazine ring, and how does this impact ligand-receptor binding?
- Methodological Answer : SCXRD data reveal chair-to-boat transitions in piperazine rings under varying pH or solvent conditions. For example, protonation at N4 (mesitylsulfonyl side) increases ring puckering (Q = 0.568 Å), altering hydrogen-bonding capacity with targets like serotonin receptors. Use molecular dynamics simulations (e.g., AMBER) to model flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
